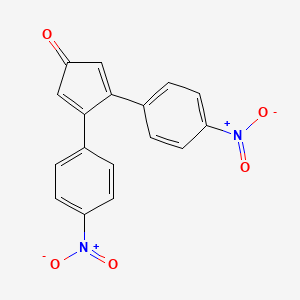
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is a chemical compound that belongs to the class of cyclopentadienones It is characterized by the presence of two nitrophenyl groups attached to a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a nitrophenyl compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentadienone derivatives.
Scientific Research Applications
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, such as electron transfer and coordination with metal ions. The cyclopentadienone core provides a stable framework that can facilitate these interactions. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-fluorophenyl)cyclopenta-2,4-dien-1-one: Similar structure but with fluorine substituents instead of nitro groups.
3,4-Bis(4-aminophenyl)cyclopenta-2,4-dien-1-one: Contains amine groups instead of nitro groups.
Uniqueness
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
123059-16-5 |
|---|---|
Molecular Formula |
C17H10N2O5 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
3,4-bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H10N2O5/c20-15-9-16(11-1-5-13(6-2-11)18(21)22)17(10-15)12-3-7-14(8-4-12)19(23)24/h1-10H |
InChI Key |
XZUCPVRWXJMGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=C2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















